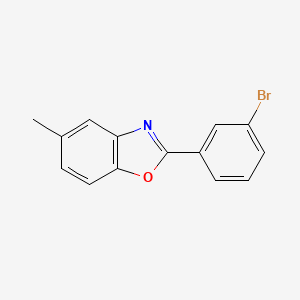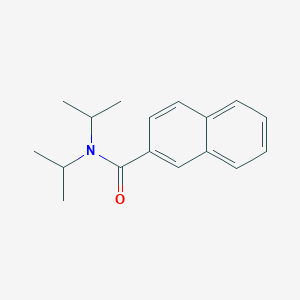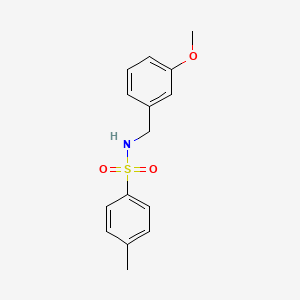![molecular formula C10H21N2O4P B5854262 {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)
{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[Acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid, also known as CGP 37849, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a white crystalline powder that is soluble in water and has a molecular weight of 301.3 g/mol. CGP 37849 has been widely used in scientific research for its ability to modulate NMDA receptor function.
作用機序
{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. As a result, {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 reduces the activation of the NMDA receptor and inhibits the influx of calcium ions into the cell. This mechanism of action is responsible for the neuroprotective effects of {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849.
Biochemical and Physiological Effects:
{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in excitotoxicity and neurodegeneration. {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity. In addition, {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 has been shown to reduce oxidative stress and inflammation, which are key contributors to neurodegeneration.
実験室実験の利点と制限
One of the main advantages of {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its function in various physiological and pathological processes. Another advantage is its neuroprotective effects, which make it a valuable tool for studying neurodegenerative diseases. However, one limitation of {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 is its relatively short half-life, which requires frequent administration in animal experiments.
将来の方向性
There are several future directions for research on {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849. One area of interest is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the role of NMDA receptors in psychiatric disorders such as depression and schizophrenia. Finally, there is a need for further studies on the mechanisms underlying the neuroprotective effects of {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 and its potential therapeutic applications in neurodegenerative diseases.
合成法
{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 can be synthesized by the reaction of 4-morpholinylmethylamine with acetyl(ethyl)amino)methylphosphonic dichloride. The reaction is carried out in anhydrous tetrahydrofuran at room temperature under nitrogen. The resulting product is then purified by recrystallization from ethanol.
科学的研究の応用
{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 has also been used to study the mechanisms underlying synaptic plasticity, learning, and memory.
特性
IUPAC Name |
[acetyl(ethyl)amino]methyl-(morpholin-4-ylmethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N2O4P/c1-3-12(10(2)13)9-17(14,15)8-11-4-6-16-7-5-11/h3-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBZRCXQOJLAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CP(=O)(CN1CCOCC1)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[Acetyl(ethyl)amino]methyl}(morpholin-4-ylmethyl)phosphinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)



![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)





![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
